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molecular formula C19H15BN2O2 B8474336 (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid

(1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid

Cat. No. B8474336
M. Wt: 314.1 g/mol
InChI Key: BOURHDYEEDAGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07833632B2

Procedure details

In an argon atmosphere, 10 g (29 mmol) of 5-bromo-1,2-diphenyl-1H-benzimidazole were dissolved into 100 mL of dehydrated THF, and the temperature of the solution was cooled to −78° C. Then, 20 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 9.7 mL (87 mmol) of trimethoxyborane were dropped. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 100 mL of 10-mass % hydrochloric acid were added, and the whole was stirred for 1 hour, followed by filtration. The organic layer of the filtrate was washed with a saturated sodium chloride solution and dried with magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by means of silica gel column chromatography to obtain 3.2 g of 1,2-diphenyl-1H-benzimidazole-5-boronic acid (35% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:22]=[CH:21][C:5]2[N:6]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:7]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[N:8][C:4]=2[CH:3]=1.C([Li])CCC.C[O:29][B:30](OC)[O:31]C.Cl>C1COCC1>[C:15]1([N:6]2[C:5]3[CH:21]=[CH:22][C:2]([B:30]([OH:31])[OH:29])=[CH:3][C:4]=3[N:8]=[C:7]2[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC2=C(N(C(=N2)C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
9.7 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was increased to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was cooled to −78° C. again
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
was then stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the whole was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The organic layer of the filtrate was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by means of silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=NC2=C1C=CC(=C2)B(O)O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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